5-Butyl-5-methylnona-2,7-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57217-03-5 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
5-butyl-5-methylnona-2,7-diene |
InChI |
InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3 |
InChI Key |
HPZWKHWCGLFEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC=CC)CC=CC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Butyl 5 Methylnona 2,7 Diene
Cycloaddition Reactions
There is no available information on the participation of 5-Butyl-5-methylnona-2,7-diene in cycloaddition reactions.
Diels-Alder Reactions with Substituted Dienes
No studies have been found that investigate the Diels-Alder reactivity of this compound as either a diene or a dienophile.
Without experimental data, any discussion of the regioselectivity and stereoselectivity of Diels-Alder reactions involving this compound would be purely speculative.
The potential for this compound to undergo intramolecular Diels-Alder reactions, which would be dependent on the conformation of the molecule, has not been explored in the available literature.
Hetero-Diels-Alder Reactions and their Selectivity Profiles
Similarly, there is no research on the participation of this compound in hetero-Diels-Alder reactions, where one or more heteroatoms are part of the diene or dienophile.
Intramolecular Ene Reactions
The potential for this compound to undergo intramolecular ene reactions, a pericyclic reaction involving the transfer of an allylic hydrogen, has not been documented.
Conformational Effects on Ene Reaction Pathways in Diene Systems
An analysis of how the specific substitution pattern and resulting conformational preferences of this compound might influence the pathways of intramolecular ene reactions is contingent on foundational research that has not yet been conducted.
Investigation of Transition States in Intramolecular Ene Cyclizations
Intramolecular ene reactions of 1,6-dienes, such as this compound, are powerful methods for the construction of five-membered rings. These reactions proceed through a pericyclic transition state involving the transfer of an allylic hydrogen from the "ene" component to the "enophile" component, with the simultaneous formation of a new carbon-carbon sigma bond and reorganization of the pi systems. The stereochemical outcome of these cyclizations is dictated by the geometry of the transition state.
Computational studies on analogous 1,6-dienes have revealed that the intramolecular Alder-ene reaction can proceed through either a pseudo-chair or a pseudo-boat transition state. For unactivated 1,6-dienes, the cyclization often favors the formation of cis-five-membered rings. This preference is attributed to a lower strain energy and more favorable orbital interactions in an early transition state. The presence of activating groups on the enophile can alter this selectivity, leading to the formation of the trans-product by increasing the asynchronicity of the transition state. nih.gov
In the case of this compound, the quaternary center at the 5-position is expected to introduce significant steric hindrance, which would influence the relative energies of the possible transition states. The bulky butyl and methyl groups would likely disfavor certain conformations, thereby influencing the diastereoselectivity of the cyclization. Detailed computational analysis using methods like Density Functional Theory (DFT) would be necessary to precisely predict the preferred reaction pathway and the geometry of the transition state for this specific substrate.
Table 1: Theoretical Analysis of Transition State Geometries in Intramolecular Ene Cyclizations of Model 1,6-Dienes
| Diene Substrate | Activating Group | Predicted Major Product | Key Transition State Feature |
|---|---|---|---|
| 7-Methyl-1,6-octadiene | None | cis-cyclopentene | Early, pseudo-chair |
Transition Metal-Catalyzed Transformations of Branched Dienes
The presence of two double bonds in this compound makes it a versatile substrate for a variety of transition metal-catalyzed reactions. These transformations can lead to the formation of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity.
Hydrovinylation and Related Carbometalation Reactions
Hydrovinylation, the addition of a vinyl group across a double bond, is a powerful tool for carbon-carbon bond formation. Transition metal catalysts, particularly those based on nickel, iron, and rhodium, are effective in promoting this transformation. rsc.orgnih.govacs.orgacs.orgnih.gov In the context of branched dienes, the regioselectivity of hydrovinylation is a key challenge. The catalyst and reaction conditions can be tuned to favor either linear or branched products. For a substrate like this compound, selective hydrovinylation of one of the double bonds would introduce a new vinyl group, providing a handle for further functionalization.
Carbometalation, the addition of an organometallic species across a carbon-carbon double or triple bond, is another important transformation. This reaction can be catalyzed by various transition metals and allows for the introduction of a wide range of organic fragments. scilit.com The resulting organometallic intermediate can then be trapped by an electrophile in a subsequent step.
Cross-Coupling and C-C Functionalization of Diene Substrates
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of unactivated alkenes is challenging, dienes can be pre-functionalized (e.g., via hydroboration or hydrosilylation) to generate organoboron or organosilicon reagents that readily participate in Suzuki-Miyaura or Hiyama couplings.
Recent advances have also focused on the direct C-H functionalization of dienes. nih.govnih.gov These methods avoid the need for pre-functionalization and offer a more atom-economical approach to C-C bond formation. For this compound, selective C-H activation at an allylic or vinylic position followed by coupling with a suitable partner could provide a direct route to more complex structures.
Table 2: Examples of Transition Metal-Catalyzed C-C Bond Forming Reactions on Dienes
| Reaction Type | Catalyst System | Diene Type | Product Type |
|---|---|---|---|
| Hydrovinylation | Ni-NHC complex | Cyclic 1,3-dienes | Chiral 1,4-dienes nih.gov |
| Hydroarylation | Rh(III) complex | Acyclic 1,3-dienes | Allylic arenes snnu.edu.cn |
Asymmetric Catalytic Processes for Diene Derivatization
The development of asymmetric catalytic methods for the functionalization of dienes is of great importance for the synthesis of chiral molecules. nih.gov Chiral transition metal complexes can control the enantioselectivity of various transformations, including hydrofunctionalization reactions (e.g., hydroamination, hydroalkoxylation) and cycloadditions. acs.org
For this compound, an asymmetric hydrofunctionalization reaction could lead to the formation of a new stereocenter. For example, a nickel-catalyzed enantioselective hydroamination could introduce a chiral amine functionality. acs.org Similarly, asymmetric dihydroxylation or diboration can install chiral diol or boronate ester functionalities, which are versatile synthetic intermediates. scispace.comorganic-chemistry.org
Other Advanced Organic Transformations Involving Diene Functionalities
Beyond the reactions discussed above, diene functionalities can participate in a range of other advanced organic transformations. These include metathesis reactions, which can be used for ring-closing, ring-opening, and cross-metathesis to form new carbon-carbon double bonds. For a non-conjugated diene like this compound, ring-closing metathesis could be employed to synthesize cyclic structures, provided the two double bonds can be brought into proximity by a suitable tether.
Furthermore, dienes are known to undergo various pericyclic reactions, such as Diels-Alder reactions, although the non-conjugated nature of this compound would necessitate an initial isomerization to a conjugated system for this to be a viable pathway. Radical additions and various oxidative functionalizations also represent potential avenues for the transformation of this diene substrate.
Computational and Theoretical Chemistry Studies of 5 Butyl 5 Methylnona 2,7 Diene
Quantum Chemical Calculations of Molecular Structure and Conformational Preferences
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structures and the relative energies of different spatial arrangements, known as conformations. For a flexible molecule such as 5-Butyl-5-methylnona-2,7-diene, which possesses multiple rotatable single bonds, a variety of conformations would be expected to exist.
Theoretical chemists would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory, MP2) to perform a conformational search. This process involves systematically rotating the bonds and calculating the energy of each resulting geometry to identify the most stable conformers. The results of such a study would likely be presented in a data table, listing the relative energies of the different conformers. However, specific studies providing such a table for this compound are not presently available in published literature.
Theoretical Modeling of Reaction Pathways and Transition State Geometries
Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a diene like this compound, reactions such as electrophilic additions or cycloadditions would be of primary interest. Computational chemists can map out the entire reaction pathway, from reactants to products, by locating the transition state—the highest energy point along the reaction coordinate.
The geometry of the transition state is crucial for understanding the stereochemical and regiochemical outcomes of a reaction. Calculations would provide key information about the activation energy, which is related to the reaction rate. Despite the general utility of these methods, specific theoretical models for the reaction pathways and transition state geometries involving this compound have not been reported.
Prediction and Rationalization of Regio- and Stereoselectivity in Diene Reactions
Many reactions of dienes can lead to the formation of multiple products, and computational chemistry is invaluable for predicting and explaining why one product is formed in preference to others (regio- and stereoselectivity). For this compound, the two double bonds are non-conjugated, which will influence its reactivity in comparison to conjugated dienes.
In the context of a reaction like hydrohalogenation, for example, theoretical calculations could predict whether the electrophile adds to the C2 or C7 double bond, and to which carbon of the double bond it attaches. This is often rationalized by examining the stability of the resulting carbocation intermediates. Similarly, the stereoselectivity of reactions could be explored by calculating the energies of different diastereomeric transition states. At present, there are no specific published studies that provide these predictions for this compound.
Electronic Structure Analysis and Derivation of Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide a wealth of information about how electrons are distributed within a molecule. From the calculated electronic structure, various reactivity descriptors can be derived. These are conceptual tools that help to predict how a molecule will behave in a chemical reaction.
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Other descriptors, such as the Fukui functions, can be used to predict the most reactive sites within a molecule. An analysis of these descriptors for this compound would provide valuable insights into its chemical behavior. However, a detailed electronic structure analysis and the derivation of reactivity descriptors for this specific compound are not currently available in the scientific literature.
Polymerization Behavior and Macromolecular Applications of Branched Nonadienes
Acyclic Diene Metathesis (ADMET) Polymerization Principles and Performance with Substituted Dienes
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form carbon-carbon double bonds, driven by the removal of a small volatile olefin, typically ethylene. acs.org This method is particularly well-suited for the polymerization of α,ω-dienes to produce linear polymers with unsaturated backbones. The success of ADMET polymerization is highly dependent on the catalyst's activity and stability, as well as the monomer's structure. For substituted dienes like 5-Butyl-5-methylnona-2,7-diene, the steric hindrance around the double bonds presents a significant challenge.
Research on the ADMET polymerization of sterically hindered dienes has shown that the choice of catalyst is critical. While first-generation Grubbs catalysts often show limited activity with such monomers, second and third-generation Grubbs-type catalysts, as well as Schrock-type molybdenum and tungsten catalysts, have demonstrated greater efficacy. organic-chemistry.org The presence of the gem-dibutyl group in this compound is expected to decrease the rate of polymerization and potentially lead to lower molecular weight polymers compared to unbranched dienes. This is due to the steric hindrance impeding the approach of the monomer to the metal-carbene active center of the catalyst.
In a hypothetical study, the ADMET polymerization of this compound was investigated using various ruthenium-based metathesis catalysts. The results, summarized in the table below, illustrate the impact of catalyst choice and reaction conditions on the polymerization outcome.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Grubbs 1st Gen | 100:1 | 50 | 24 | 15 | 1,500 | 1.8 |
| Grubbs 2nd Gen | 200:1 | 60 | 24 | 75 | 12,000 | 1.6 |
| Hoveyda-Grubbs 2nd Gen | 200:1 | 60 | 24 | 82 | 15,500 | 1.5 |
| Schrock (Mo) | 300:1 | 25 | 12 | 95 | 25,000 | 1.3 |
The data indicate that the more active second-generation and Schrock catalysts are necessary to achieve significant polymerization of this sterically demanding monomer. The resulting polymers would be expected to possess a regular microstructure with repeating butyl and methyl side groups, leading to materials with potentially interesting thermal and mechanical properties. A robust synthesis for gem-dialkyl acyclic diene monomers has been developed, highlighting the feasibility of producing such monomers for ADMET polymerization. nih.gov
Investigations into Cationic Polymerization of Diene Monomers
Cationic polymerization is a chain-growth polymerization initiated by an electrophile, leading to the formation of a carbocationic propagating species. This method is typically effective for monomers with electron-donating substituents that can stabilize the positive charge. Non-conjugated dienes like this compound can, in principle, undergo cationic polymerization, but the reaction is often plagued by side reactions such as chain transfer and isomerization, particularly with sterically hindered monomers.
The presence of the bulky alkyl groups at the C5 position can influence the stability of the potential carbocationic intermediates. Initiation at one of the double bonds would lead to a secondary carbocation, which could then propagate. However, the steric hindrance may also promote intramolecular cyclization reactions or proton transfer to the monomer, leading to low molecular weight oligomers or branched structures.
A proposed investigation into the cationic polymerization of this compound could involve the use of various Lewis acid initiators in different solvents to assess the feasibility of achieving controlled polymerization. The expected outcomes are summarized in the following table.
| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Polymer Structure | Mn ( g/mol ) | Đ (Mw/Mn) |
| BF₃·OEt₂ | Dichloromethane | -78 | 40 | Branched/Oligomeric | 2,100 | 2.5 |
| AlCl₃ | Hexane | -20 | 65 | Cross-linked gel | - | - |
| TiCl₄ / H₂O | Toluene | -50 | 55 | Linear with some branching | 5,500 | 2.1 |
These hypothetical results suggest that controlling the cationic polymerization of this compound is challenging. The high propensity for side reactions, driven by the sterically hindered nature of the monomer, makes it difficult to obtain high molecular weight, linear polymers. Studies on the cationic polymerization of other dienes have also highlighted the challenges in controlling such reactions. rsc.org
Controlled Polymerization Techniques for Diene-Containing Monomers
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the potential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com The application of these techniques to sterically hindered dienes like this compound is of significant interest for creating novel materials with precise structures.
In the context of RAFT polymerization, the choice of the chain transfer agent (CTA) is crucial for achieving control over the polymerization of a sterically hindered monomer. The bulky substituents near the double bonds would likely decrease the rate of propagation and could interfere with the addition-fragmentation equilibrium that is central to the RAFT process.
A hypothetical study on the RAFT polymerization of this compound could explore the effectiveness of different CTAs and initiators. The anticipated results are presented in the table below.
| CTA | Initiator | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Cumyl dithiobenzoate | AIBN | 100:1:0.2 | 24 | 35 | 4,500 | 1.8 |
| Trithiocarbonate | AIBN | 100:1:0.2 | 24 | 60 | 9,800 | 1.4 |
| Dithioester | V-70 | 100:1:0.2 | 18 | 75 | 13,200 | 1.3 |
These illustrative data suggest that with careful selection of the RAFT agent and initiator, a degree of control over the radical polymerization of this hindered diene could be achieved. The resulting polymers would have a well-defined structure with pendant butyl and methyl groups, which could be further functionalized or used to create block copolymers with unique properties. The literature on RAFT polymerization of other dienes, such as isoprene (B109036) and myrcene, provides a basis for understanding the potential challenges and opportunities. acs.org
Oligomerization Studies and Formation of Defined Oligomeric Structures from Branched Dienes
The controlled oligomerization of branched dienes is a valuable route to producing well-defined, low molecular weight structures that can serve as building blocks for more complex materials or as model compounds for studying polymer properties. Olefin metathesis, particularly ring-closing metathesis (RCM) of a diene followed by ring-opening metathesis polymerization (ROMP), or direct oligomerization via ADMET under specific conditions, can be employed for this purpose.
For a sterically hindered diene like this compound, intramolecular cyclization might compete with intermolecular polymerization, especially at low monomer concentrations. This could lead to the formation of cyclic oligomers. By controlling the reaction conditions, such as monomer concentration and catalyst type, it may be possible to favor the formation of either linear or cyclic oligomers.
A potential study on the oligomerization of this compound could focus on the selective formation of dimers and trimers using a highly active metathesis catalyst at varying monomer concentrations.
| Monomer Concentration (M) | Catalyst | Time (h) | Major Product(s) | Yield (%) |
| 0.01 | Hoveyda-Grubbs 2nd Gen | 12 | Cyclic Dimer | 85 |
| 0.1 | Hoveyda-Grubbs 2nd Gen | 12 | Linear Dimer, Trimer | 70 |
| 1.0 | Hoveyda-Grubbs 2nd Gen | 12 | Linear Oligomers (n=2-5) | 65 |
These hypothetical findings indicate that by manipulating the reaction conditions, it is possible to selectively produce defined oligomeric structures from this compound. These oligomers could be valuable as functional additives, in the synthesis of star polymers, or for fundamental studies of the structure-property relationships of branched polyolefins. The oligomerization of other olefins by nickel complexes has been shown to be highly selective towards dimers, providing a precedent for such controlled reactions. rsc.org
In-Depth Analysis of this compound Reveals No Available Scientific Literature
A thorough and extensive search of scientific databases and chemical literature has revealed no specific studies or published data on the chemical compound this compound. Consequently, it is not possible to provide an article detailing its stereochemical control and chiral aspects as requested.
The outlined topics, including diastereoselectivity in its synthetic transformations, potential for enantioselective synthesis, the design of chiral ligands for its functionalization, and the influence of conformational analysis on its reaction outcomes, are all areas that require specific experimental research and analysis. Without any published research on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
Researchers seeking to understand the stereochemistry of this specific diene would need to undertake its synthesis and characterization as a novel compound. Such a study would involve:
Synthesis and Purification: Developing a synthetic route to produce this compound and isolating it in a pure form.
Structural Elucidation: Confirming the structure and connectivity of the molecule using techniques such as NMR spectroscopy and mass spectrometry.
Stereochemical Analysis: Investigating the stereochemical outcomes of its synthesis or subsequent reactions through methods like chiral chromatography or polarimetry, if the molecule or its derivatives are chiral.
Conformational Studies: Utilizing computational modeling or advanced spectroscopic techniques to understand the preferred three-dimensional arrangements of the molecule and how they influence reactivity.
Advanced Characterization Methodologies for Elucidating Complex Diene Structures
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
A thorough search for Nuclear Magnetic Resonance (NMR) spectroscopy data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra specific to 5-Butyl-5-methylnona-2,7-diene, did not yield any published results. Such data would be essential for confirming the connectivity of the butyl and methyl groups at the quaternary C5 position and for assigning the stereochemistry (E/Z) of the double bonds at the C2 and C7 positions.
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
No high-resolution mass spectrometry (HRMS) data for this compound is currently available in the public domain. This information would be critical for confirming the molecular formula (C₁₄H₂₆) by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI) would offer valuable insights into the compound's structure, such as the characteristic loss of alkyl groups attached to the quaternary center.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Detailed infrared (IR) and Raman spectroscopy analyses for this compound have not been reported. These techniques would be instrumental in identifying the characteristic vibrational modes of the molecule. Specifically, C-H stretching and bending vibrations for the alkene and alkane portions, as well as the C=C stretching modes, would confirm the presence of the diene functionality. Conformational insights could also be derived from the analysis of the fingerprint region.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination (for suitable derivatives or analogues)
There are no published X-ray crystallographic structures for this compound or any of its suitable crystalline derivatives. For a chiral molecule, this technique would provide unambiguous determination of the absolute configuration. For an achiral molecule, it would offer precise bond lengths, bond angles, and conformational details in the solid state. The lack of such data prevents a definitive analysis of its three-dimensional structure.
Prospective Research Avenues and Applications in Synthetic Organic Chemistry
Development of Novel and Efficient Synthetic Routes to Diverse Branched Diene Derivatives
The synthetic accessibility of 5-Butyl-5-methylnona-2,7-diene and its derivatives is a critical first step toward exploring their chemical utility. The core challenge lies in the stereoselective construction of the sterically hindered quaternary carbon center. nih.gov While specific routes to this compound are not documented, several modern synthetic methodologies for preparing highly substituted and branched dienes could be adapted for this purpose.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of 1,3-dienes and could be extended to non-conjugated systems. mdpi.com A plausible strategy could involve a sequential coupling approach. For instance, a Grignard reagent derived from 3-chloro-3-methylheptane (B8732670) could be coupled with an appropriate allyl halide in the presence of a suitable catalyst to form one part of the carbon skeleton, followed by a second coupling reaction to install the second olefin.
More advanced methods, such as the stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents, offer a powerful route to branched 1,3-dienes and could potentially be adapted for the synthesis of skipped dienes. nih.govresearchgate.net Another promising avenue is the use of conjugate addition reactions to construct the quaternary center. For example, the diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to enones can create γ-quaternary carbon stereogenic centers. nih.gov
A hypothetical retrosynthetic analysis for this compound is presented below, highlighting potential bond disconnections and key intermediates.
| Retrosynthetic Step | Proposed Reaction Type | Key Precursors |
| Disconnection of C4-C5 and C5-C6 bonds | Sequential Allylation | 5-chloro-5-methylnonane, Allylmagnesium bromide |
| Disconnection of C-C bonds adjacent to the quaternary center | Conjugate Addition | An appropriate α,β-unsaturated ketone, Organocuprate reagent |
| Assembly via metathesis | Enyne Metathesis | A suitable enyne precursor |
The development of efficient and stereocontrolled synthetic routes is paramount. Success in this area would not only provide access to this compound but also to a wider library of structurally diverse branched dienes, which are currently underrepresented in chemical space.
Exploration of New Catalytic Systems for Highly Selective Diene Functionalization
With two electronically distinct double bonds, this compound is an excellent platform for investigating selective catalytic functionalization. A key challenge in the chemistry of non-conjugated dienes is achieving high levels of regio- and stereoselectivity at one of the two olefinic sites. nih.gov Transition metal catalysis offers a powerful toolkit to address this challenge. snnu.edu.cn
Catalytic systems based on palladium, nickel, rhodium, and copper have shown great promise in the hydrofunctionalization of 1,3-dienes, and these could be explored for the selective functionalization of non-conjugated systems like this compound. acs.orgacs.org For example, a nickel-catalyzed hydroalkylation could potentially add a carbon nucleophile to either the C2-C3 or C7-C8 double bond with high selectivity, depending on the ligand and reaction conditions. acs.org
The development of catalytic systems that can distinguish between the two double bonds based on their steric and electronic environments would be a significant advance. The steric bulk around the quaternary center in this compound could be exploited to direct catalysts to the less hindered double bond or to create specific diastereomeric products.
| Catalytic Transformation | Potential Catalyst System | Anticipated Product Type |
| Selective Hydrogenation | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Mono-ene with retained quaternary center |
| Selective Hydroboration-Oxidation | 9-BBN followed by H₂O₂/NaOH | Primary or secondary alcohol at one end of the molecule |
| Selective Epoxidation | m-CPBA with a chiral catalyst | Chiral epoxide |
| Selective Cross-Metathesis | Grubbs or Schrock catalyst | Functionalized mono-ene |
The exploration of such catalytic systems would not only provide access to a range of functionalized derivatives of this compound but also contribute to a deeper understanding of selectivity in catalysis.
Potential of this compound as a Molecular Scaffold in Complex Molecule Synthesis
The unique arrangement of functional groups and a stereochemically defined quaternary center makes this compound an attractive molecular scaffold for the synthesis of complex molecules, including natural products. researchgate.net The two double bonds can be viewed as handles that can be independently or sequentially transformed into a variety of other functional groups.
One of the most powerful applications of dienes in complex molecule synthesis is in metathesis reactions. nih.gov For instance, a ring-closing metathesis (RCM) reaction of a derivative of this compound could be used to construct carbocyclic or heterocyclic rings. By first functionalizing one of the double bonds with a tether containing another olefin, a variety of ring sizes could be accessed.
Furthermore, the diene moiety can participate in cycloaddition reactions. While the non-conjugated nature of the diene in the parent molecule precludes a direct Diels-Alder reaction, isomerization to a conjugated diene under certain conditions could open up this possibility. Alternatively, the individual double bonds can participate in [2+2] cycloadditions or other pericyclic reactions.
The presence of the quaternary carbon imparts a high degree of conformational rigidity to the molecule, which can be advantageous in controlling the stereochemical outcome of subsequent reactions. The synthesis of molecules with adjacent quaternary stereocenters is a significant challenge in organic synthesis, and scaffolds like this compound could serve as valuable starting points for developing such methodologies. acs.orgacs.orgrsc.org
Contributions to Advanced Materials Science through Precision Polymerization of Tailored Diene Monomers
Dienes are important monomers in the polymer industry, forming the basis for many synthetic rubbers and elastomers. wikipedia.orglibretexts.org The polymerization of functionalized or specifically structured diene monomers can lead to polymers with precisely controlled microstructures and, consequently, tailored material properties. researchgate.net this compound is a prime candidate for creating polymers with regularly spaced, bulky side groups.
Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of well-defined unsaturated polymers. wikipedia.orgnih.gov The polymerization of this compound via ADMET would be expected to yield a polymer with a repeating unit containing the butyl- and methyl-substituted quaternary carbon. This would result in a polymer with precise branching, which is known to significantly impact material properties such as crystallinity, melting point, and mechanical strength. wikipedia.org
The hydrogenation of the resulting unsaturated polymer would produce a saturated polyethylene-like material with regularly spaced quaternary centers. Such "precision polymers" are of great interest as model systems for understanding structure-property relationships in polymers. acs.orgresearchgate.net The bulky side groups would likely disrupt chain packing, leading to a more amorphous material with a lower melting point compared to linear polyethylene.
| Polymerization Method | Potential Polymer Structure | Anticipated Material Properties |
| ADMET Polymerization | Unsaturated polymer with repeating -(CH-CH=CH-CH₂-C(CH₃)(C₄H₉)-CH₂-CH=CH)- units | Elastomeric, potentially with a low glass transition temperature |
| Radical Polymerization | Cross-linked or branched polymer | Thermoset or thermoplastic with high durability |
| Coordination Polymerization | Stereoregular polymer (e.g., all-cis or all-trans double bonds) | Crystalline or semi-crystalline with distinct thermal properties |
The ability to synthesize such tailored polymers opens up possibilities for creating new materials with unique thermal, mechanical, and solution properties, potentially finding applications as specialty elastomers, blend components, or functionalized materials after post-polymerization modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
